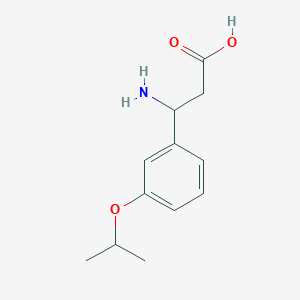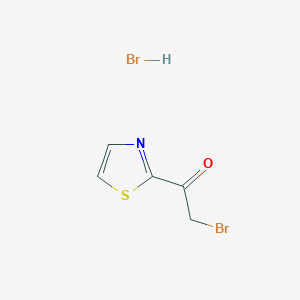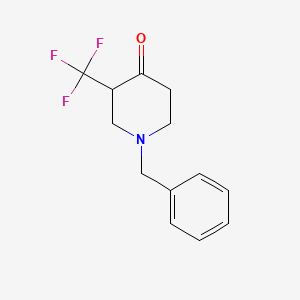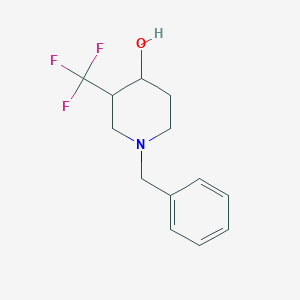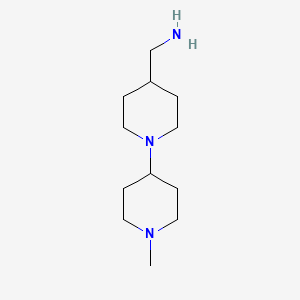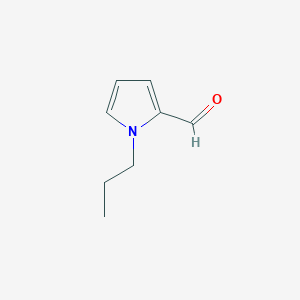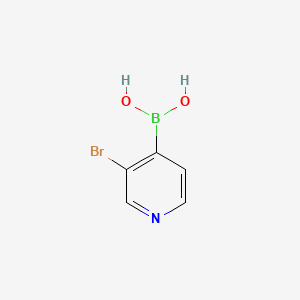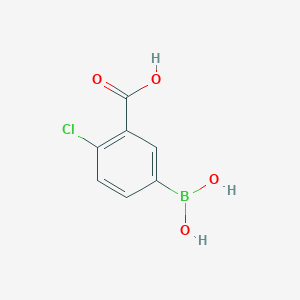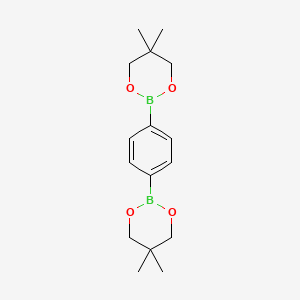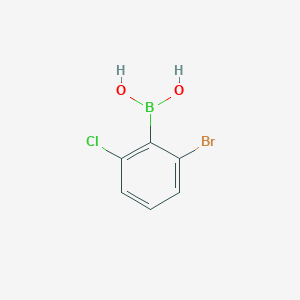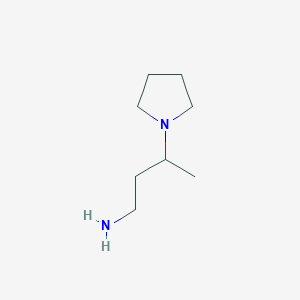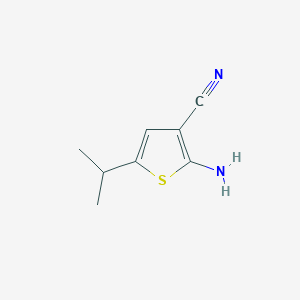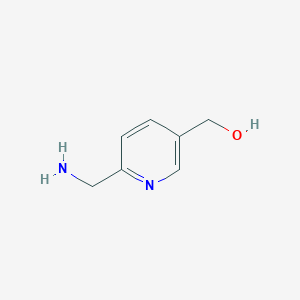
(6-(氨基甲基)吡啶-3-基)甲醇
描述
(6-(Aminomethyl)pyridin-3-YL)methanol is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyridine, featuring an aminomethyl group at the 6-position and a hydroxymethyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学研究应用
(6-(Aminomethyl)pyridin-3-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Aminomethyl)pyridin-3-YL)methanol typically involves the following steps:
Starting Material: The process begins with 3-pyridinemethanol.
Amination Reaction: The 3-pyridinemethanol undergoes an amination reaction with ammonia under suitable reaction conditions to introduce the aminomethyl group at the 6-position.
Purification: The resulting product is then purified to obtain (6-(Aminomethyl)pyridin-3-YL)methanol.
Industrial Production Methods: In industrial settings, the production of (6-(Aminomethyl)pyridin-3-YL)methanol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the amination reaction efficiently.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Continuous Flow Processes: Implementing continuous flow processes for consistent and scalable production.
化学反应分析
Types of Reactions: (6-(Aminomethyl)pyridin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Various reduced derivatives.
Substitution Products: Substituted pyridine derivatives.
作用机制
The mechanism of action of (6-(Aminomethyl)pyridin-3-YL)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to various biological effects.
相似化合物的比较
(6-Methylpyridin-3-YL)methanol: A similar compound with a methyl group instead of an aminomethyl group.
(6-Hydroxymethylpyridin-3-YL)methanol: A compound with a hydroxymethyl group at the 6-position.
Uniqueness:
Functional Groups: The presence of both aminomethyl and hydroxymethyl groups in (6-(Aminomethyl)pyridin-3-YL)methanol makes it unique compared to its analogs.
Reactivity: The combination of these functional groups provides distinct reactivity patterns, enabling diverse chemical transformations.
属性
IUPAC Name |
[6-(aminomethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4,10H,3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSCYCNQOANMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964349 | |
| Record name | [6-(Aminomethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496945-97-2 | |
| Record name | [6-(Aminomethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

